methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride

medicinal chemistry fragment-based drug design physicochemical profiling

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride (CAS 2137768-58-0) is a bicyclic heterocyclic building block containing a saturated pyrazine ring fused to a pyrazole core, supplied as a hydrochloride salt. Its molecular formula is C₈H₁₂ClN₃O₂ with a molecular weight of 217.65 g mol⁻¹.

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65
CAS No. 2137768-58-0
Cat. No. B3116047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride
CAS2137768-58-0
Molecular FormulaC8H12ClN3O2
Molecular Weight217.65
Structural Identifiers
SMILESCOC(=O)C1=C2CNCCN2N=C1.Cl
InChIInChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11;/h4,9H,2-3,5H2,1H3;1H
InChIKeyASTHEHXBONKXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride – Structural and Supply Baseline for Procurement Decisions


Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride (CAS 2137768-58-0) is a bicyclic heterocyclic building block containing a saturated pyrazine ring fused to a pyrazole core, supplied as a hydrochloride salt. Its molecular formula is C₈H₁₂ClN₃O₂ with a molecular weight of 217.65 g mol⁻¹ . The compound is typically offered at ≥95 % purity and is stored sealed under dry conditions at 2–8 °C . The hydrochloride salt form distinguishes it from the free‑base methyl ester (CAS 2091610-44-3, MW = 181.20 g mol⁻¹) and from other ester analogs such as the ethyl ester (CAS 1060814-45-0, MW = 195.22 g mol⁻¹) .

Why Generic Substitution of Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride Fails – Critical Physicochemical and Handling Differences


Interchanging the hydrochloride salt with the free‑base form or with a different ester homolog (e.g., ethyl ester) can profoundly alter aqueous solubility, hygroscopicity, and computed lipophilicity—parameters that directly affect solubility‑limited absorption in cell‑based assays and handling consistency in parallel medicinal chemistry workflows . Even modest shifts in LogP and topological polar surface area (TPSA) can redirect fragment‑growing vectors and influence pharmacokinetic profiles of downstream analogues, making unverified substitution a source of irreproducible structure–activity relationship (SAR) data .

Quantitative Differentiation of Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride Relative to Closest Analogs


Higher Computed LogP vs. Ethyl Ester Free Base: Implications for Fragment Lipophilicity

The target compound (hydrochloride salt) exhibits a computed LogP of 0.1947, more than 2.8‑fold higher than the ethyl ester free base (LogP = 0.068) . This difference places the methyl ester hydrochloride in a slightly higher lipophilicity window, which can be advantageous in fragment‑based campaigns where a minimal increase in LogP improves membrane permeability without violating the Rule‑of‑Three constraints .

medicinal chemistry fragment-based drug design physicochemical profiling

Salt Form Provides Enhanced Aqueous Solubility vs. Free Base Methyl Ester

Hydrochloride salt formation generally increases aqueous solubility relative to the free base [1]. The target compound, supplied as a hydrochloride, carries a formal charge at neutral pH that facilitates dissolution in aqueous buffers; the free base methyl ester (CAS 2091610-44-3) lacks this counter‑ion, leading to lower intrinsic solubility—especially critical for assays requiring high compound concentrations (e.g., NMR‑based fragment screening or high‑dose in‑vitro pharmacology) [1].

preformulation salt selection aqueous solubility

Scaffold Validated in Patent Literature as a Core for Kinase Inhibitors

The 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine scaffold is explicitly claimed in patents as a core structure for RET kinase inhibitors [1], casein kinase 1 d/e inhibitors [2], and Janus kinase inhibitors [3]. While the specific hydrochloride ester is a synthetic intermediate, its core ring system appears in drug‑discovery programs requiring a saturated, nitrogen‑rich bicyclic template with defined vectors for substitution at the 3‑position. Competing scaffolds such as pyrazolo[1,5‑a]pyrimidines or tetrahydropyrazolo‑pyridines lack the dual N‑atom configuration present in this pyrazine, which alters hydrogen‑bonding capacity and ring electronics [1][2].

kinase inhibitor RET kinase casein kinase HBV CpAM

Smaller Molecular Weight and Lower Rotatable Bond Count Facilitate Fragment‑Based Optimization

With a molecular weight of 217.65 Da and only one rotatable bond , the compound fits well within fragment‑sized chemical space (MW < 250 Da). In contrast, common alternatives such as ethyl 2‑iodo‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine‑3‑carboxylate carry higher molecular weights (e.g., ~349 Da) and added heavy atoms (iodine), which can complicate solubility and increase synthetic tractability challenges . The lower rotatable bond count correlates with higher ligand efficiency metrics when elaborated into lead molecules .

fragment-based drug discovery lead-likeness Rule of Three

Higher Hydrogen‑Bond Acceptor Count Differentiates from Ethyl Ester, Expanding Target Space

The target compound displays 5 hydrogen‑bond acceptors versus 3 for the ethyl ester free base . This increase arises from both the ester carbonyl and the additional electronegative chlorine ion in the hydrochloride form. A higher acceptor count can translate into additional polar interactions in the binding site, potentially increasing selectivity profiles versus kinases that accommodate fewer polar contacts . The TPSA of 56.15 Ų also indicates a larger polar surface area that may influence both solubility and target binding .

hydrogen bonding target engagement medicinal chemistry design

Vendor‑Certified Purity ≥95 % with Defined Storage and Handling Parameters

The compound is consistently listed by multiple vendors at a purity of ≥95 % with explicit storage conditions (sealed, dry, 2–8 °C) . Some analogs, such as certain ethyl ester variants, are offered at a purity of 95 % but require additional shipping considerations due to hazardous material classifications (e.g., GHS07 warning) . The hydrochloride salt’s defined storage and lower hazard profile simplify import, handling, and inventory management in multi‑project laboratories .

quality assurance procurement stability

Optimal Research and Industrial Application Scenarios for Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride


Fragment‑Based Screening Libraries for Kinase Drug Discovery

The compound’s low molecular weight (217.65 Da), limited rotatable bonds (1), and balanced LogP (0.1947) make it an ideal fragment for inclusion in ¹H‑NMR or SPR screening libraries targeting kinases . Its scaffold is already represented in patents for RET and CK1 inhibitors, providing a validated starting point for fragment growing or merging strategies [2][3].

Parallel Medicinal Chemistry – Core Scaffold for Structure–Activity Relationship Exploration

The tetrahydropyrazolo[1,5‑a]pyrazine core supports rapid derivatization at multiple positions (3‑carboxylate, 5‑ and 7‑positions on the pyrazine ring). The hydrochloride salt ensures reliable solubility in polar organic solvents typical for amide coupling and reductive amination steps, enabling high‑throughput parallel synthesis of analogue libraries with reproducible conversion rates [5].

Solubility‑Enhanced Intermediate for In‑Vitro Pharmacology Assays

In cellular assays where compound precipitation limits dose–response accuracy, the hydrochloride salt provides a practical solubility advantage over the free base methyl ester. Researchers can prepare concentrated DMSO stock solutions and dilute into aqueous buffers with reduced risk of precipitation, a critical factor in automated liquid‑handling systems and high‑content screening platforms [1].

Academic and Industrial Chemical Biology Toolbox

Owing to its well‑defined purity (≥95 %) and documented storage conditions, the compound is suitable for chemical biology probe development. The scaffold’s presence in multiple kinase‑targeted patent families reduces the synthetic burden of establishing intellectual property freedom‑to‑operate when used as a starting material [2][4][5].

Quote Request

Request a Quote for methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.